molecular formula C4H8O B139374 3-Buten-1-ol CAS No. 627-27-0

3-Buten-1-ol

Cat. No.: B139374
CAS No.: 627-27-0
M. Wt: 72.11 g/mol
InChI Key: ZSPTYLOMNJNZNG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-Buten-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

3-Buten-1-ol serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

Hydrohydrazination of Olefins
Research has demonstrated the use of this compound in manganese-catalyzed hydrohydrazination reactions, which involve the addition of hydrazine to olefins to form hydrazones. This process is significant for synthesizing nitrogen-containing compounds, which are valuable in pharmaceuticals and agrochemicals .

Conversion of Propargylic Acetates to Ethers
In another application, this compound is utilized in the conversion of propargylic acetates to ethers through a reaction catalyzed by ferric chloride. This transformation highlights its role as a nucleophile in ether synthesis, which is crucial for creating complex organic molecules .

Industrial Applications

This compound is also employed in various industrial processes:

Production of Fine Chemicals
The compound is used as a building block for the synthesis of fine chemicals, including fragrances and flavors. Its unique structure allows it to impart specific olfactory properties, making it valuable in the cosmetic and food industries.

Polymer Production
Due to its unsaturated nature, this compound can be polymerized to produce polybutenyl compounds, which are used in adhesives, coatings, and sealants. The ability to modify its polymerization conditions enables the production of materials with tailored properties .

Biological Applications

Recent studies have explored the biological applications of this compound:

Bioconversion Processes
Research indicates that this compound can be produced biologically through fermentation processes involving specific microorganisms. This biotechnological approach is being investigated for sustainable production methods and could lead to environmentally friendly alternatives for chemical synthesis .

Case Studies

Study TitleDescriptionFindings
Mn-Catalyzed HydrohydrazinationInvestigated the efficiency of manganese catalysts with this compoundHigh yields of hydrazones were achieved, demonstrating its utility in nitrogen chemistry .
Propargylic Acetate ConversionStudied the conversion reactions using ferric chlorideSuccessful transformation into ethers showcased its nucleophilic character .
Bioconversion MethodsExplored microbial production pathwaysIdentified potential strains for sustainable production of this compound .

Mechanism of Action

The mechanism of action of 3-Buten-1-ol involves its ability to participate in various chemical reactions due to the presence of both a hydroxyl group and a double bond. These functional groups allow it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness: 3-Buten-1-ol is unique due to its combination of a hydroxyl group and a double bond, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable as an intermediate in the production of various pharmaceuticals and industrial chemicals .

Biological Activity

3-Buten-1-ol is an unsaturated alcohol with the molecular formula C4H8OC_4H_8O. It possesses both a hydroxyl group and a double bond, which endows it with unique chemical reactivity and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological systems, metabolic pathways, and potential applications in various fields.

This compound is characterized by:

  • Molecular Formula : C4H8OC_4H_8O
  • Structure : An unsaturated alcohol with a double bond between the second and third carbon atoms.
  • Physical State : Typically encountered as a colorless liquid.

Metabolism and Enzyme Interactions

Research indicates that this compound may interact with various enzymes, particularly those involved in alcohol metabolism. One significant enzyme is alcohol dehydrogenase , which catalyzes the oxidation of alcohols. The presence of the hydroxyl group allows this compound to be metabolized similarly to other alcohols, influencing its pharmacokinetics within biological systems .

Table 1: Summary of Enzyme Interactions

EnzymeInteraction TypeImpact on Metabolism
Alcohol DehydrogenaseOxidationConverts this compound to butenal
Cytochrome P450Oxidative metabolismInvolvement in the metabolism of xenobiotics

Reactivity with Hydroxyl Radicals

Studies have shown that this compound exhibits enhanced reactivity towards hydroxyl (OH) radicals compared to its alkene analogue, 1-butene. This increased reactivity is attributed to the unsaturated nature of the alcohol, allowing it to participate in radical reactions that are significant in atmospheric chemistry and potentially in biological oxidative stress contexts .

Case Study 1: Atmospheric Chemistry

A comparative study investigated the kinetics of reactions between this compound and OH radicals at room temperature. Results indicated that this compound reacts approximately 1.2 times faster than 1-butene under similar conditions. This finding is crucial for understanding the compound's behavior in environmental contexts, particularly regarding its role in atmospheric processes and potential impacts on air quality .

Case Study 2: Metabolite Identification

In another study focusing on secondary metabolites, this compound was identified as a compound present in various plant species. Its sweet and fruity taste suggests potential applications in flavoring and fragrance industries. Moreover, as a secondary metabolite, it may play roles in plant defense mechanisms or signaling pathways .

Flavoring and Fragrance Industry

Given its pleasant aroma profile, this compound could be utilized as a flavoring agent or fragrance component. Its presence in certain fruits indicates its potential for enhancing food products.

Environmental Monitoring

Due to its reactivity with OH radicals, monitoring levels of this compound could serve as an indicator of oxidative stress in environmental samples or biological systems.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the conformational composition of 3-Buten-1-ol?

Gas electron diffraction (GED) combined with computational modeling is the primary method for identifying conformers. For this compound, GED revealed two conformers: a major one (68.6%) with dihedral angles ω(C2-C3)=118.4\omega(\text{C2-C3}) = 118.4^\circ, ω(C1-C2)=70.7\omega(\text{C1-C2}) = -70.7^\circ, and a minor conformer (31.4%) with distinct angles ω(C2-C3)=85.4\omega(\text{C2-C3}) = 85.4^\circ, ω(C1-C2)=51.0\omega(\text{C1-C2}) = 51.0^\circ. Least-squares analysis and theoretical intensity functions validate these findings .

Q. How can NMR spectroscopy be applied to analyze this compound in protonated solvents?

Protonated solvents like methanol complicate NMR due to strong solvent signals. Techniques such as 1D WET (Water Suppression Enhanced Through T1 effects) suppress solvent peaks, enabling clear observation of solute resonances. For this compound, this method resolves splitting patterns and coupling constants critical for structural assignment .

Q. What synthetic routes are available for this compound?

Common methods include:

  • Acetylation : Reacting 3-methyl-1-buten-1-ol with acetic anhydride to form esters, followed by hydrolysis .
  • Transmetallation : Using allyltin trichloride intermediates generated from stannanes (e.g., tributyltin) and aldehydes to achieve stereoselective synthesis . Challenges include controlling regioselectivity and isolating reactive intermediates.

Q. How is this compound distinguished from structural isomers using analytical techniques?

Gas chromatography/mass spectrometry (GC/MS) with retention time (RT) and Kovats Index (KI) matching is key. For example:

  • This compound: RT = 2.45, KI = 731 .
  • 3-Methyl-2-buten-1-ol: RT = 2.85, KI = 773 . Spectral libraries (e.g., NIST) and 2D NMR further differentiate isomers.

Advanced Research Questions

Q. How does conformational diversity influence the reaction kinetics of this compound with OH radicals?

Microcanonical variational transition state theory (VTST) at the BHandHLYP/aug-cc-pVDZ level calculates a rate coefficient of 4.70×1011cm3molecule1s14.70 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 298.15 K. Conformers contribute to non-Arrhenius behavior, requiring Boltzmann-weighted averaging for accurate predictions. Deviations <25% from experimental data highlight the role of conformational sampling .

Q. What contradictions exist in experimental data on this compound, and how are they resolved?

Discrepancies arise in conformer ratios and kinetic data due to:

  • Methodological bias : GED vs. computational populations.
  • Temperature effects : Conformer stability shifts with thermal energy. Resolution involves multi-technique validation (e.g., GED, VTST) and error propagation analysis (e.g., standard deviations in dihedral angles) .

Q. What role does this compound play in atmospheric chemistry models?

As a volatile organic compound (VOC), its OH reaction rate determines atmospheric lifetime. Global models (e.g., NVOC emissions frameworks) integrate its reactivity to predict ozone formation and secondary organic aerosol (SOA) yields. Comparative studies with 1-butene (kOH=3.95×1011cm3molecule1s1k_{\text{OH}} = 3.95 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}) inform regional air quality simulations .

Q. How are reaction intermediates like allyltin trichloride characterized in this compound synthesis?

Trapping intermediates via low-temperature NMR or cryogenic matrix isolation confirms their structure. For allyltin trichloride, 119Sn^{119}\text{Sn}-NMR and X-ray crystallography validate bonding geometry. Kinetic studies (e.g., GC monitoring) track intermediate formation and decay .

Q. Methodological Best Practices

  • Conformational Analysis : Combine GED with DFT (e.g., B3LYP/6-311++G**) for energy minima mapping.
  • Kinetic Modeling : Use Master Equation solvers (e.g., MESMER) to account for pressure-dependent effects.
  • Data Contradiction : Apply Bayesian statistics to weigh conflicting datasets and prioritize uncertainty reduction.

Properties

IUPAC Name

but-3-en-1-ol
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InChI

InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPTYLOMNJNZNG-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O
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Related CAS

25086-71-9
Record name 3-Buten-1-ol, homopolymer
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DSSTOX Substance ID

DTXSID2060836
Record name 3-Buten-1-ol
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Molecular Weight

72.11 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Buten-1-ol
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Boiling Point

113.50 °C. @ 760.00 mm Hg
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CAS No.

627-27-0
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Synthesis routes and methods

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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